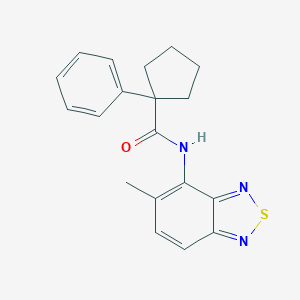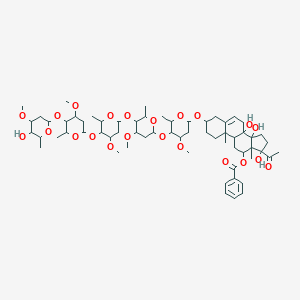![molecular formula C13H17BrN2O2 B235379 N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid, which has been widely used for the treatment of pain and inflammation. Br-MPA has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide is not fully understood, but it is believed to act through inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme leads to a reduction in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
実験室実験の利点と制限
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has several advantages as a research tool, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its safety and efficacy.
将来の方向性
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, including its use as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further investigation is also needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. Overall, this compound holds great promise as a therapeutic agent and warrants further investigation.
合成法
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation associated with various diseases such as arthritis. This compound has also been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
N-(3-bromo-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
InChIキー |
VXRNYVSTXWMVBX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
正規SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)


![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)